molecular formula C18H26O9 B1618323 2-OXO-1,1,3,3-CYCLOHEXANETETRAPROPIONIC ACID CAS No. 5107-67-5

2-OXO-1,1,3,3-CYCLOHEXANETETRAPROPIONIC ACID

Cat. No.: B1618323
CAS No.: 5107-67-5
M. Wt: 386.4 g/mol
InChI Key: CIVMSMDSVPVXSU-UHFFFAOYSA-N
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Description

Scientific Research Applications

2-OXO-1,1,3,3-CYCLOHEXANETETRAPROPIONIC ACID has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic uses of the compound, such as its effects on certain biological targets, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxocyclohexane-1,1,3,3-tetrapropionic acid is not specified in the available sources. The mechanism of action would depend on the context in which the compound is used, such as in a chemical reaction or biological system .

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statement H412, indicating that it is harmful to aquatic life with long-lasting effects . Precautionary statements P273 and P501 suggest avoiding release to the environment and disposing of contents/container in accordance with local regulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-1,1,3,3-CYCLOHEXANETETRAPROPIONIC ACID typically involves the reaction of cyclohexanone with propionic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as crystallization or distillation to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-OXO-1,1,3,3-CYCLOHEXANETETRAPROPIONIC ACID can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-OXO-1,1,3,3-CYCLOHEXANETETRAPROPIONIC ACID include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and its specific chemical properties. This makes it particularly useful in certain chemical reactions and applications where other compounds may not be as effective .

Properties

IUPAC Name

3-[1,3,3-tris(2-carboxyethyl)-2-oxocyclohexyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O9/c19-12(20)2-8-17(9-3-13(21)22)6-1-7-18(16(17)27,10-4-14(23)24)11-5-15(25)26/h1-11H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVMSMDSVPVXSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C(C1)(CCC(=O)O)CCC(=O)O)(CCC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199073
Record name 2-Oxocyclohexane-1,1,3,3-tetrapropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5107-67-5
Record name 2-Oxo-1,1,3,3-cyclohexanetetrapropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5107-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxocyclohexane-1,1,3,3-tetrapropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005107675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC67446
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67446
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002638163
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10754
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Oxocyclohexane-1,1,3,3-tetrapropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxocyclohexane-1,1,3,3-tetrapropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.485
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-OXO-1,1,3,3-CYCLOHEXANETETRAPROPIONIC ACID
Reactant of Route 2
2-OXO-1,1,3,3-CYCLOHEXANETETRAPROPIONIC ACID
Reactant of Route 3
2-OXO-1,1,3,3-CYCLOHEXANETETRAPROPIONIC ACID
Reactant of Route 4
2-OXO-1,1,3,3-CYCLOHEXANETETRAPROPIONIC ACID
Reactant of Route 5
2-OXO-1,1,3,3-CYCLOHEXANETETRAPROPIONIC ACID
Reactant of Route 6
2-OXO-1,1,3,3-CYCLOHEXANETETRAPROPIONIC ACID

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